7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione
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Overview
Description
7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
The synthesis of 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate aniline derivatives with phthalic anhydride under acidic conditions . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the quinazolinone ring.
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents on the aromatic ring.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used, but they generally include a range of substituted quinazolinone derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione include other quinazolinone derivatives such as:
- 2-Methylquinazolin-4(3H)-one
- 4(3H)-Quinazolinone
- 6,7-Dimethoxyquinazolin-4(3H)-one
What sets this compound apart is its unique tetrahydrobenzo ring structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7,8,9,10-tetrahydro-4H-benzo[f]quinazoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(16)14-11/h5-6H,1-4H2,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCUGQJRSYEHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C(=O)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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